Isocytisoside

Catalog No.
S593983
CAS No.
4328-19-2
M.F
C22H22O10
M. Wt
446.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isocytisoside

CAS Number

4328-19-2

Product Name

Isocytisoside

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C22H22O10/c1-30-10-4-2-9(3-5-10)13-6-11(24)16-14(31-13)7-12(25)17(19(16)27)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-23,25-29H,8H2,1H3/t15-,18-,20+,21-,22+/m1/s1

InChI Key

AQHMJUSCGYYXRM-DGHBBABESA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O

Synonyms

isocytisoside

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Isocytisoside is a natural product found in Citrullus colocynthis with data available.

Isocytisoside is a flavonoid glycoside primarily derived from the plant Aquilegia vulgaris, commonly known as columbine. Its chemical formula is C22H22O10C_{22}H_{22}O_{10} and it is classified under the group of flavonoids, which are known for their diverse biological activities. Isocytisoside features a glycosidic bond, linking a sugar moiety to a flavonoid aglycone, contributing to its solubility and bioactivity in biological systems .

Typical of flavonoid glycosides. These include:

  • Hydrolysis: The glycosidic bond can be cleaved by acid or enzymatic hydrolysis, releasing the aglycone and sugar components.
  • Oxidation: Isocytisoside can be oxidized to form different flavonoid derivatives, which may exhibit altered biological activities.
  • Reduction: The compound can also participate in reduction reactions, affecting its antioxidant properties.

These reactions are fundamental in understanding its stability and reactivity under different conditions .

Isocytisoside exhibits several notable biological activities:

  • Antioxidant Activity: Studies have shown that isocytisoside functions as a weak hydroxyl radical scavenger and possesses moderate iron chelation ability. It has been evaluated for its total antioxidant capacity and free radical scavenging potential .
  • Hepatoprotective Effects: Research indicates that isocytisoside can protect liver cells from oxidative stress induced by carbon tetrachloride, suggesting potential therapeutic applications in liver health .
  • Antimicrobial Properties: Isocytisoside has demonstrated antimicrobial activity against various pathogens, indicating its potential use in developing natural antimicrobial agents .

The synthesis of isocytisoside typically involves extraction from plant sources, particularly Aquilegia vulgaris. The following methods are commonly employed:

  • Extraction: Isocytisoside can be extracted using solvents such as ethanol or ethyl acetate from dried plant material. This method allows for the isolation of the compound along with other phytochemicals.
  • Chemical Synthesis: Although less common, synthetic routes involving the glycosylation of flavonoid precursors can yield isocytisoside. This involves forming glycosidic bonds through reactions with activated sugar donors .

Isocytisoside has several applications across different fields:

  • Pharmaceuticals: Given its antioxidant and hepatoprotective properties, isocytisoside may be used in formulations aimed at liver health and oxidative stress management.
  • Cosmetics: Due to its antioxidant activity, it can be incorporated into skincare products to enhance skin protection against environmental stressors.
  • Food Industry: As a natural antioxidant, isocytisoside may find applications in food preservation and enhancement of nutritional value .

Isocytisoside shares structural and functional similarities with several other flavonoid glycosides. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
QuercitrinSimilar glycosylationCommonly found in various plants; strong antioxidant properties.
RutinSimilar backboneKnown for cardiovascular benefits; widely studied for health effects.
IsoquercitrinSimilar structureExhibits higher bioavailability; effective against inflammation.

Uniqueness of Isocytisoside

Isocytisoside's unique profile stems from its specific source (Aquilegia vulgaris), which contributes distinct biological activities not fully replicated by other flavonoids. Its moderate antioxidant capacity combined with hepatoprotective effects differentiates it from closely related compounds like quercitrin and rutin.

Isocytisoside (5,7-dihydroxy-2-(4-methoxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one) is a flavonoid C-glycoside with a molecular formula of C22H22O10 and molecular weight of 446.4 g/mol [1] [2]. This compound belongs to the class of flavone C-glycosides, which are characterized by a direct carbon-carbon bond between the sugar moiety and the flavonoid backbone [2]. Isocytisoside is predominantly found in several plant species, with Aquilegia vulgaris (columbine) being one of the primary natural sources . It has also been reported in Gentiana pyrenaica and Citrullus colocynthis [7] [15].

The natural biosynthesis of isocytisoside in plants follows specific pathways that involve multiple enzymatic reactions and intermediate compounds [5]. The biosynthetic process begins with the phenylpropanoid pathway, which provides the basic building blocks for flavonoid synthesis, followed by specialized reactions that lead to the formation of the C-glycosidic bond characteristic of isocytisoside [9].

Glycosylation Mechanisms in Flavonoid Production

The glycosylation of flavonoids in plant systems represents a critical step in the biosynthesis of compounds like isocytisoside [20]. Unlike the more common O-glycosylation, where the sugar moiety is attached to an oxygen atom of the flavonoid, C-glycosylation involves the formation of a carbon-carbon bond between the sugar and the flavonoid backbone [5] [9].

In plants, flavonoid glycosylation typically follows two distinct pathways: the "backbone first" pathway for O-glycosylated flavonoids and the "decoration first" pathway for C-glycosylated flavonoids like isocytisoside [20]. The latter pathway is particularly important for understanding isocytisoside biosynthesis.

The "decoration first" pathway involves the following key steps:

  • Formation of a flavanone precursor (typically naringenin or a similar compound) [9]
  • Hydroxylation at the C-2 position by flavanone 2-hydroxylase to form 2-hydroxyflavanone [9] [16]
  • Tautomerization of 2-hydroxyflavanone to form an open-circular dibenzoylmethane intermediate [9] [20]
  • C-glycosylation of this intermediate by specific glycosyltransferases [9]
  • Dehydration and ring closure to form the final C-glycosylated flavone structure [9] [16]

This mechanism explains the regioselectivity observed in natural C-glycosylation, where the sugar is typically attached at the C-6 or C-8 position of the flavonoid A-ring [9] [16]. For isocytisoside specifically, the glucose moiety is attached at the C-6 position of the flavone structure [1] [2].

Table 1: Key Intermediates in Isocytisoside Biosynthesis
Intermediate CompoundRole in BiosynthesisPosition in Pathway
NaringeninInitial flavanone precursorEarly stage
2-HydroxyflavanoneSubstrate for C-glycosylationMid-stage
Dibenzoylmethane tautomerActive form for C-glycosylationMid-stage
2-Hydroxyflavanone-C-glucosidePrecursor to final productLate stage
IsocytisosideFinal C-glycosylated flavoneEnd product

Enzymatic Processes in C-Glycoside Formation

The formation of the C-glycosidic bond in isocytisoside is catalyzed by specialized enzymes known as C-glycosyltransferases (CGTs) [5] [6]. These enzymes belong to the family 1 glycosyltransferases and are distinct from the O-glycosyltransferases that catalyze the more common O-glycosylation reactions [9] [16].

The enzymatic process of C-glycosylation involves several key steps and specific enzymes:

  • Flavanone 2-hydroxylase (F2H): This cytochrome P450 enzyme catalyzes the hydroxylation of flavanones at the C-2 position, creating the 2-hydroxyflavanone intermediate necessary for C-glycosylation [9] [16]. F2H is related to isoflavone synthase and plays a crucial role in directing flavonoid biosynthesis toward C-glycosylated products [9].

  • C-Glycosyltransferase (CGT): These specialized enzymes catalyze the transfer of a sugar moiety (typically glucose) from a UDP-glucose donor to the reactive dibenzoylmethane tautomer of 2-hydroxyflavanone [5] [6]. CGTs show high substrate specificity and regioselectivity, preferentially forming the C-glycosidic bond at specific positions on the flavonoid A-ring [5] [9].

  • Dehydratase: Following C-glycosylation, a dehydratase enzyme catalyzes the dehydration of the 2-hydroxyflavanone-C-glycoside intermediate, leading to the formation of the flavone C-glycoside structure [9]. This enzyme plays a crucial role in determining the final position of the sugar moiety (6C or 8C) in the product [9].

Recent research has identified several specific CGTs involved in flavonoid C-glycosylation, including OsCGT from rice (Oryza sativa), ScCGT1 from the fern Stenoloma chusanum, and UGT708A6 from maize, which has been characterized as a bifunctional enzyme capable of both C- and O-glycosylation [5] [16]. These enzymes share structural similarities but differ in their substrate preferences and product specificities [5] [16].

The mechanism of CGT-catalyzed C-glycosylation has been elucidated through biochemical and structural studies [26]. The reaction proceeds via:

  • Initial proton transfer from the flavonoid substrate to the UDP-glucose donor [26]
  • Nucleophilic attack by the activated carbon of the flavonoid on the anomeric carbon of glucose [26]
  • Dissociation of UDP in an SN2-like manner [26]
  • Formation of a non-aromatic intermediate that rapidly converts to the C-glycoside product [26]

Key amino acid residues in the CGT active site, particularly a conserved histidine (His-26/His-27), facilitate this reaction by stabilizing the flavonoid substrate through hydrogen bonding and promoting the nucleophilic attack [5] [26].

Laboratory Synthesis Approaches

The laboratory synthesis of isocytisoside and related flavonoid C-glycosides presents significant challenges due to the complexity of forming the C-glycosidic bond with proper stereochemistry and regioselectivity [11]. Several approaches have been developed to overcome these challenges, ranging from purely chemical methods to semi-synthetic techniques that combine chemical and enzymatic steps [11] [23].

Chemical Glycosylation Strategies

Chemical approaches to synthesizing isocytisoside and related flavonoid C-glycosides typically involve one of several strategies:

  • Direct C-glycosylation: This approach aims to form the C-glycosidic bond directly between a preformed flavonoid backbone and a sugar donor [11] [23]. However, this method often suffers from poor regioselectivity and low yields due to the competing O-glycosylation reactions [23] [24].

  • Glycosylation of precursors: An alternative strategy involves the glycosylation of suitable precursors before constructing the flavonoid skeleton [23] [25]. This approach can provide better control over the position of glycosylation but requires careful planning of the synthetic sequence [23].

  • Protection-deprotection strategies: To achieve regioselective glycosylation in flavonoids with multiple hydroxyl groups, protection-deprotection strategies are often employed [23] [25]. This involves selectively protecting certain hydroxyl groups while leaving others available for reaction [23].

Several specific chemical methods have been developed for C-glycosylation:

  • Koenigs-Knorr reaction: This classical glycosylation method uses glycosyl halides (typically bromides) as donors and silver salts as promoters [23] [24]. While widely used for O-glycosylation, its application to C-glycosylation requires modifications to favor C-C bond formation [23].

  • Phase-transfer catalysis: Glycosylation under phase-transfer conditions in a chloroform-water system has emerged as a convenient method for flavonoid glycosylation [23] [24]. This approach typically uses benzyltriethylammonium bromide as a phase-transfer catalyst and aqueous base (KOH, NaOH, or K2CO3) [24] [25].

  • Lewis acid-catalyzed glycosylation: Various Lewis acids, including BF3·Et2O, SnCl4, and TMSOTf, have been used to promote C-glycosylation reactions [8] [11]. These catalysts activate the glycosyl donor and facilitate the formation of the C-glycosidic bond [8].

  • Direct synthesis from unprotected carbohydrates: A novel method developed for C-glycoside synthesis involves the formation of C-C bonds at the anomeric centers of unprotected 2-N-acyl-aldohexoses [11]. This approach offers advantages in terms of stereoselectivity and mild reaction conditions [11].

Table 2: Comparison of Chemical C-Glycosylation Methods
MethodAdvantagesLimitationsTypical Yields
Koenigs-Knorr reactionWell-established methodologyRequires large amounts of silver oxide, moisture-sensitive40-60%
Phase-transfer catalysisConvenient, less sensitive to moistureModerate yields, long reaction times40-60%
Lewis acid catalysisGood stereoselectivityRequires protection of hydroxyl groups30-70%
Direct synthesis from unprotected sugarsExcellent stereoselectivity, mild conditionsLimited substrate scope>70%

Semi-Synthetic Modification Techniques

Semi-synthetic approaches combine chemical and enzymatic methods to achieve the synthesis of isocytisoside and related flavonoid C-glycosides [12] [21]. These approaches often leverage the high regioselectivity and stereoselectivity of enzymes while using chemical methods for steps that are difficult to accomplish enzymatically [12] [21].

Key semi-synthetic strategies include:

  • Enzymatic C-glycosylation: Recombinant C-glycosyltransferases expressed in bacterial or yeast systems can be used to catalyze the C-glycosylation of suitable flavonoid precursors [5] [17]. For example, Escherichia coli expressing buckwheat C-glycosyltransferase (FeCGT) has been used to produce various flavonoid C-glycosides from 2-hydroxyflavanones and related substrates [17]. This approach offers high regioselectivity and stereoselectivity but requires the preparation of the appropriate precursors [17].

  • Chemoenzymatic synthesis: This approach combines chemical synthesis of flavonoid precursors with enzymatic glycosylation [12] [21]. For example, chemically synthesized 2-hydroxyflavanones can be subjected to enzymatic C-glycosylation followed by spontaneous or enzyme-catalyzed dehydration to form flavone C-glycosides [9] [17].

  • Metabolic engineering: Engineered microorganisms expressing the complete biosynthetic pathway for flavonoid C-glycosides can be used for the production of these compounds [4] [10]. This approach involves the expression of multiple enzymes, including chalcone synthase, chalcone isomerase, flavanone 2-hydroxylase, and C-glycosyltransferase, in a suitable host organism [4] [10].

  • Glycosidase-catalyzed transglycosylation: Retaining glycosidases can be used to transfer glycosyl moieties from suitable donors to flavonoid acceptors [12] [22]. While this approach is more commonly used for O-glycosylation, engineered glycosidases have shown potential for C-glycosylation reactions [12] [22].

Recent advances in semi-synthetic approaches include:

  • Bifunctional glycosyltransferases: The discovery of enzymes like UGT708A6 from maize, which can catalyze both C- and O-glycosylation, opens new possibilities for the semi-synthetic production of flavonoid glycosides [16].

  • Engineered C-glycosyltransferases: Protein engineering techniques have been used to enhance the activity and alter the substrate specificity of CGTs [5]. For example, the P164T mutation in ScCGT1 increased C-glycosylation activity by forming a hydrogen bond with the sugar donor, resulting in 2.3-fold higher production of nothofagin [5].

  • Coupled enzyme systems: The coupling of multiple enzymes, such as flavanone 2-hydroxylase (F2H) and CGT, allows for the one-pot conversion of flavanones to flavone C-glycosides [5] [17]. This approach simplifies the production process and can improve overall yields [5] [17].

XLogP3

0.5

Wikipedia

1,5-Anhydro-1-[5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol

Dates

Last modified: 02-18-2024

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